2-chloro-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide
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Overview
Description
2-chloro-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a chlorine atom, an oxo group, and a thioxo group attached to a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-halo derivatives with sulfur-containing reagents . The formation of the thioxopyrimidine ring can be achieved through [3+3], [4+2], or [5+1] cyclization processes or domino reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles.
Cyclization: Formation of thioxopyrimidine rings through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur-containing reagents, nucleophiles, and bases. Reaction conditions often involve heating and the use of solvents like dimethylformamide .
Major Products
The major products formed from these reactions include various thioxopyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and antioxidant activities.
Medicine: Potential therapeutic agent for various diseases due to its diverse biological activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide involves its interaction with molecular targets and pathways. It has been shown to inhibit myeloperoxidase activity, which plays a role in inflammatory processes . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters .
- (6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid methyl ester .
Uniqueness
2-chloro-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit myeloperoxidase activity sets it apart from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2S/c7-2-5(12)8-3-1-4(11)10-6(13)9-3/h1H,2H2,(H3,8,9,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEBMBHEEMXOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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